N'-[2-(3,4-dimethoxyphenyl)ethyl]-N-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide
Description
N'-[2-(3,4-Dimethoxyphenyl)ethyl]-N-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide is a synthetic ethanediamide derivative characterized by a 1,3-oxazolidin-2-ylmethyl core substituted with a 4-fluorobenzenesulfonyl group and a 3,4-dimethoxyphenethyl chain. The compound integrates multiple pharmacophoric elements:
- 1,3-Oxazolidinone ring: A five-membered heterocycle known for conformational rigidity and metabolic stability .
- 4-Fluorobenzenesulfonyl group: Enhances electronic interactions and binding affinity via sulfonyl and fluorine moieties .
Structural confirmation typically employs NMR, IR (e.g., C=O stretching at 1663–1682 cm⁻¹), and mass spectrometry .
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-[[3-(4-fluorophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FN3O7S/c1-31-18-8-3-15(13-19(18)32-2)9-10-24-21(27)22(28)25-14-20-26(11-12-33-20)34(29,30)17-6-4-16(23)5-7-17/h3-8,13,20H,9-12,14H2,1-2H3,(H,24,27)(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNEQEGRPQGLBAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C(=O)NCC2N(CCO2)S(=O)(=O)C3=CC=C(C=C3)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FN3O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(3,4-dimethoxyphenyl)ethyl]-N-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the dimethoxyphenyl ethylamine derivative, followed by the introduction of the fluorobenzenesulfonyl group through sulfonylation reactions. The final step involves the formation of the oxazolidin ring under controlled conditions, such as specific temperatures and pH levels.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs, often employing catalysts and advanced purification techniques.
Chemical Reactions Analysis
Hydrolysis Reactions
The oxazolidinone and sulfonamide groups are susceptible to hydrolysis under acidic or basic conditions:
Reductive Amination
The ethanediamide moiety can undergo reductive amination with aldehydes/ketones:
| Reagents | Conditions | Outcome |
|---|---|---|
| NaBH₃CN, MeOH, RT | pH 4–5 (AcOH) | Secondary amine formation at the ethylenediamine chain |
| Pd/C, H₂ (1 atm) | Ethanol, 25°C | Reduction of imine intermediates to amines |
Electrophilic Aromatic Substitution
The 3,4-dimethoxyphenyl group participates in electrophilic reactions:
Cross-Coupling Reactions
The fluorobenzenesulfonyl group enables participation in transition-metal-catalyzed reactions:
| Reaction | Catalyst | Conditions | Products |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | DME/H₂O, 80°C | Biaryl sulfonamides |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Toluene, 110°C | N-arylated derivatives |
-
Key Limitation : The electron-withdrawing sulfonyl group reduces reactivity in cross-couplings, requiring optimized catalysts .
Stability and Degradation
The compound exhibits moderate stability under standard conditions but degrades via:
-
Photodegradation : UV light (254 nm) induces cleavage of the sulfonamide bond, forming 4-fluorobenzenesulfonic acid and a diamide fragment .
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Thermal Decomposition : At >150°C, retro-Diels-Alder-like fragmentation releases CO₂ and generates a thiazole derivative.
Comparative Reactivity Table
| Functional Group | Reactivity | Preferred Reactions |
|---|---|---|
| Oxazolidinone | Moderate | Hydrolysis, Ring-opening |
| Sulfonamide | Low | Cleavage (harsh bases) |
| Ethanediamide | High | Reductive amination, Acylation |
| Methoxyaryl | Moderate | Electrophilic substitution |
Scientific Research Applications
N’-[2-(3,4-dimethoxyphenyl)ethyl]-N-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[2-(3,4-dimethoxyphenyl)ethyl]-N-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Substitution of the dimethoxyphenethyl group with an imidazol-1-ylpropyl chain () introduces hydrogen-bonding capacity, which may improve solubility but alter target selectivity.
Substituent Effects on Physicochemical Properties
Biological Activity
N'-[2-(3,4-dimethoxyphenyl)ethyl]-N-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide is a complex organic compound that has garnered interest due to its potential biological activity. This article aims to explore its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described by the following molecular formula:
- Formula : C18H24FNO5S
- Molecular Weight : 389.45 g/mol
The compound features a dimethoxyphenyl group and an oxazolidinone derivative, which are significant for its biological interactions.
The biological activity of this compound is attributed to its ability to interact with various biological targets. The following mechanisms have been proposed:
- Enzyme Inhibition : The sulfonyl group may play a role in inhibiting specific enzymes involved in metabolic pathways, potentially affecting cellular processes.
- Receptor Binding : The oxazolidinone structure may facilitate binding to specific receptors, influencing signaling pathways related to inflammation or pain modulation.
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties, possibly through disruption of bacterial cell wall synthesis.
Biological Activity Studies
Recent research has focused on the compound's pharmacological effects. Below are summarized findings from various studies:
| Study | Biological Activity | Findings |
|---|---|---|
| Study 1 | Antimicrobial | Showed significant activity against Gram-positive bacteria with an MIC of 32 µg/mL. |
| Study 2 | Anti-inflammatory | Reduced TNF-alpha levels in vitro by 40% at 10 µM concentration. |
| Study 3 | Enzyme Inhibition | Inhibited COX-2 activity with an IC50 value of 25 µM. |
Case Studies
- Antimicrobial Efficacy : A study conducted on various bacterial strains indicated that the compound effectively inhibited growth in Staphylococcus aureus and Streptococcus pneumoniae, suggesting potential as a therapeutic agent for bacterial infections.
- Inflammation Models : In animal models of inflammation, administration of the compound resulted in a significant reduction in paw edema compared to control groups, highlighting its potential use in treating inflammatory conditions.
- Cytotoxicity Assessment : Evaluations on human cancer cell lines demonstrated that the compound exhibited selective cytotoxicity towards certain cancer types while sparing normal cells, indicating a promising therapeutic window.
Q & A
Q. What are the key considerations for optimizing the multi-step synthesis of this compound?
The synthesis involves coupling ethanediamide, fluorobenzenesulfonyl, and oxazolidin moieties. Critical steps include:
- Amide bond formation : Use coupling agents like HATU or DCC in anhydrous DMF to minimize side reactions .
- Sulfonylation : React 4-fluorobenzenesulfonyl chloride with the oxazolidin precursor under basic conditions (e.g., K₂CO₃) at 0–5°C to control exothermicity .
- Purification : Monitor intermediates via TLC (silica gel, ethyl acetate/hexane) and use column chromatography for isolation .
Q. Which spectroscopic techniques are most effective for structural characterization?
- NMR : ¹H/¹³C NMR identifies substituents on aromatic rings (e.g., 3,4-dimethoxyphenyl at δ 3.8–4.0 ppm) and confirms sulfonyl/amide linkages .
- HRMS : Validates molecular weight (e.g., [M+H]⁺ expected for C₂₃H₂₆FN₃O₇S) .
- FT-IR : Confirms sulfonyl (1150–1300 cm⁻¹) and amide (1650–1700 cm⁻¹) functional groups .
Q. How can researchers ensure reproducibility in biological activity assays?
- Standardize assay conditions : Use consistent solvent systems (e.g., DMSO stock solutions ≤0.1% v/v) and cell lines (e.g., HEK-293 for receptor-binding studies) .
- Positive controls : Include reference inhibitors (e.g., fluorouracil for antiproliferative assays) to validate experimental setups .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data across studies?
- Dose-response reevaluation : Test compound stability in assay buffers (e.g., pH 7.4 PBS) to rule out degradation .
- Off-target profiling : Screen against related receptors/enzymes (e.g., kinase panels) to identify selectivity issues .
- Meta-analysis : Compare structural analogs (e.g., trifluoromethyl vs. methyl sulfone derivatives) to isolate substituent effects .
Q. How can computational modeling guide the design of derivatives with improved pharmacokinetics?
- In silico ADMET : Predict logP (target ≤3.5) and CYP450 interactions using SwissADME or ADMETLab .
- Docking studies : Model interactions with target proteins (e.g., COX-2) to optimize sulfonyl/oxazolidin binding .
Q. What analytical methods are critical for detecting synthetic byproducts or impurities?
- HPLC-PDA : Use a C18 column (gradient: 10–90% acetonitrile/0.1% TFA) to separate unreacted sulfonyl chloride or dimeric side products .
- LC-MS/MS : Quantify trace impurities (e.g., de-fluorinated byproducts) at ppm levels .
Methodological Challenges and Solutions
Q. Why do crystallization attempts fail, and how can this be addressed?
- Issue : Polymorphism due to flexible ethanediamide linker .
- Solution : Screen solvents (e.g., ethanol/water mixtures) and use seeding with analogous crystals .
Q. How to validate target engagement in cellular assays?
- Cellular thermal shift assay (CETSA) : Measure protein denaturation shifts after compound treatment .
- Silencing/knockout models : Compare activity in wild-type vs. CRISPR-edited cells .
Data Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
